1-(5-Bromo-3-chloro-2-fluorophenyl)ethanone
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Overview
Description
1-(5-Bromo-3-chloro-2-fluorophenyl)ethanone is an organic compound with the molecular formula C8H5BrClFO It is a halogenated ketone, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring
Preparation Methods
The synthesis of 1-(5-Bromo-3-chloro-2-fluorophenyl)ethanone typically involves the halogenation of a precursor compound. One common method starts with 4-chloro-2-fluorobenzoic acid, which undergoes bromination to introduce the bromine atom at the desired position on the phenyl ring . The reaction conditions often involve the use of bromine or a brominating agent in the presence of a catalyst or under specific temperature conditions to ensure selective bromination.
Industrial production methods may involve more scalable processes, such as continuous flow reactions, to produce the compound in larger quantities. These methods are optimized for efficiency, yield, and purity, often employing advanced techniques like automated synthesis and real-time monitoring of reaction parameters.
Chemical Reactions Analysis
1-(5-Bromo-3-chloro-2-fluorophenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic aromatic substitution can replace the halogens with nucleophiles like amines or thiols.
Oxidation and Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride. Conversely, the compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and various oxidizing or reducing agents depending on the desired transformation
Scientific Research Applications
1-(5-Bromo-3-chloro-2-fluorophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s halogenated structure makes it a useful probe in studying enzyme interactions and receptor binding in biological systems.
Medicine: Research into its potential therapeutic applications includes investigating its activity as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-3-chloro-2-fluorophenyl)ethanone depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The pathways involved in these interactions often include inhibition or activation of specific biochemical processes, which can result in therapeutic or toxicological outcomes .
Comparison with Similar Compounds
1-(5-Bromo-3-chloro-2-fluorophenyl)ethanone can be compared with other halogenated ketones, such as:
1-(3-Bromo-5-chloro-2-hydroxyphenyl)ethanone: This compound has a hydroxyl group instead of a fluorine atom, which can significantly alter its chemical reactivity and biological activity.
2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone: This is a positional isomer with the bromine atom located at a different position on the phenyl ring, leading to different chemical and physical properties.
Properties
IUPAC Name |
1-(5-bromo-3-chloro-2-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO/c1-4(12)6-2-5(9)3-7(10)8(6)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFNTTMXEQMKTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Br)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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